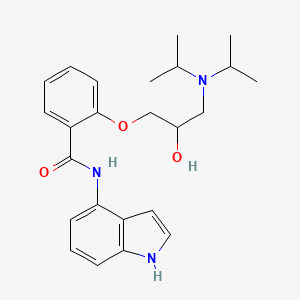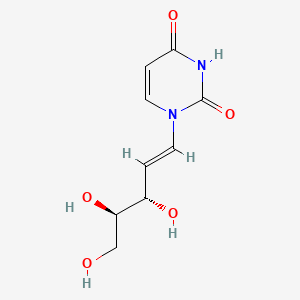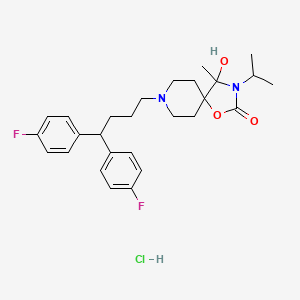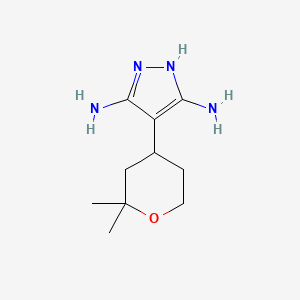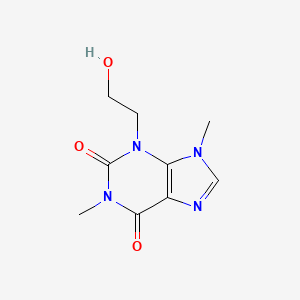
Xanthine, 1,9-dimethyl-3-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthine derivatives typically involves the modification of the xanthine core structure. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of xanthine derivatives, including 1,9-dimethyl-3-(2-hydroxyethyl)xanthine, often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency . The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the desired compound .
化学反応の分析
Types of Reactions
1,9-dimethyl-3-(2-hydroxyethyl)xanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
1,9-dimethyl-3-(2-hydroxyethyl)xanthine has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,9-dimethyl-3-(2-hydroxyethyl)xanthine involves its interaction with adenosine receptors in the central nervous system . By antagonizing these receptors, the compound increases alertness and reduces fatigue . Additionally, it may inhibit the enzyme monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as dopamine and serotonin .
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Contains three methyl groups at positions 1, 3, and 7.
Theobromine (3,7-dimethylxanthine): Contains two methyl groups at positions 3 and 7.
Theophylline (1,3-dimethylxanthine): Contains two methyl groups at positions 1 and 3.
Uniqueness
1,9-dimethyl-3-(2-hydroxyethyl)xanthine is unique due to the presence of a hydroxyethyl group at the 3 position, which imparts distinct pharmacological properties compared to other xanthine derivatives . This structural difference may influence its solubility, bioavailability, and interaction with biological targets .
特性
CAS番号 |
87866-16-8 |
|---|---|
分子式 |
C9H12N4O3 |
分子量 |
224.22 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-1,9-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-11-5-10-6-7(11)13(3-4-14)9(16)12(2)8(6)15/h5,14H,3-4H2,1-2H3 |
InChIキー |
ZNQPNXHVHIZNHF-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1N(C(=O)N(C2=O)C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


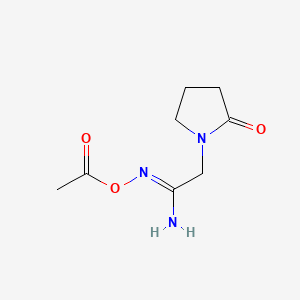
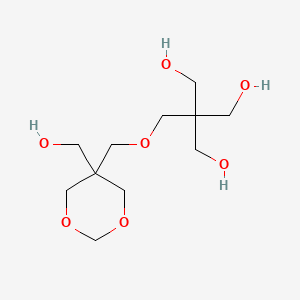
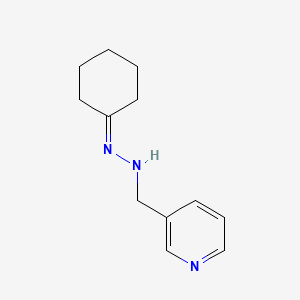
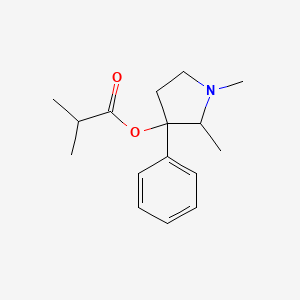
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
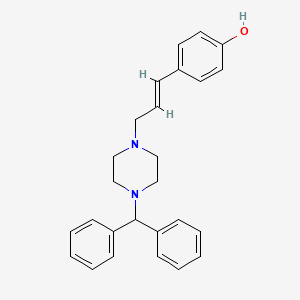
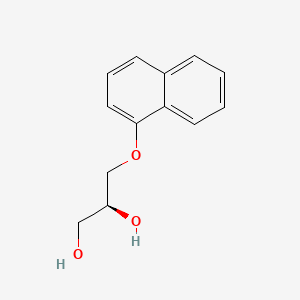
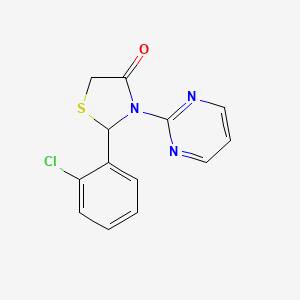
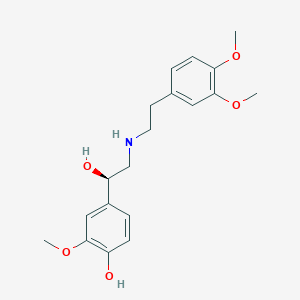
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
